molecular formula C11H16N2O8 B121494 Spaglumic acid CAS No. 3106-85-2

Spaglumic acid

Cat. No.: B121494
CAS No.: 3106-85-2
M. Wt: 304.25 g/mol
InChI Key: OPVPGKGADVGKTG-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spaglumic acid, also known as N-Acetyl-aspartyl-glutamate (NAAG), is an endogenous neuropeptide and a mast cell stabilizer of significant interest in biomedical research . Its primary research applications focus on ophthalmology and neurology. In studies of allergic conjunctivitis, this compound demonstrates efficacy by inhibiting mast cell degranulation, thereby preventing the release of histamine and other inflammatory mediators . A 2025 randomized controlled trial highlighted its dual antiallergic and anti-inflammatory properties, showing superior improvement in ocular surface disease symptoms and tear film stability compared to azelastine . In neurological research, this compound is investigated for its neuroprotective potential. It acts as an agonist at metabotropic glutamate receptors (mGluR3) and an antagonist at NMDA receptors, helping to regulate glutamate levels and mitigate excitotoxicity, a pathway implicated in various neurodegenerative disorders . The compound is catabolized to N-acetylaspartate and glutamate primarily by glutamate carboxypeptidase II . With its well-defined mechanisms, this compound is a critical tool for exploring pathways in ocular surface inflammation and neuronal signaling.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O8/c1-5(14)12-7(4-9(17)18)10(19)13-6(11(20)21)2-3-8(15)16/h6-7H,2-4H2,1H3,(H,12,14)(H,13,19)(H,15,16)(H,17,18)(H,20,21)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVPGKGADVGKTG-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

113701-65-8 (magnesium salt), 57096-28-3 (sodium salt/solvate)
Record name Isospaglumic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003106852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID3091535
Record name N-Acetyl-L-alpha-aspartyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3091535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetylaspartylglutamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001067
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3106-85-2, 4910-46-7
Record name N-Acetylaspartylglutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3106-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isospaglumic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003106852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name spaglumic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758468
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Acetyl-L-alpha-aspartyl-L-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3091535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Acetyl-Asp-Glu
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOSPAGLUMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W8M12WXYL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name N-Acetylaspartylglutamic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001067
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Ultrasound-Promoted One-Pot Synthesis

The procedure begins with the acetylation of L-aspartic acid under ultrasonic conditions, followed by dehydration to form a reactive intermediate. Condensation with L-glutamic acid dibenzyl ester occurs in situ, and subsequent hydrogenolysis removes protective benzyl groups. Key advantages include:

  • Reduced reaction time (from hours to minutes under ultrasound).

  • Improved yield (approximately 75–80% overall yield).

  • Minimized side reactions due to controlled energy input.

The reaction sequence is summarized as:

  • Acetylation : L-aspartic acid + acetic anhydride → N-acetyl-L-aspartic acid.

  • Dehydration : Formation of a mixed anhydride intermediate.

  • Condensation : Reaction with L-glutamic acid dibenzyl ester.

  • Hydrogenolysis : Catalytic hydrogenation to remove benzyl groups.

Critical parameters such as solvent choice (e.g., dimethylformamide), temperature (25–40°C), and ultrasonic frequency (20–40 kHz) are optimized to prevent racemization.

Separation of α- and β-Spaglumic Acid Isomers

This compound exists as α- and β-isomers, differing in the peptide bond linkage between aspartic acid (α-carboxyl or β-carboxyl group) and glutamic acid. The α-isomer is biologically active, necessitating precise separation methods.

Anion-Exchange Chromatography demonstrated the efficacy of strong anion-exchange resins (e.g., Dowex 1-X8) for isolating α- and β-NAAG. The separation exploits differences in pKa values:

  • α-NAAG : pKa ≈ 2.1 (α-carboxyl), 4.3 (γ-carboxyl of glutamic acid).

  • β-NAAG : pKa ≈ 3.8 (β-carboxyl), 4.5 (γ-carboxyl).

Elution with a gradient of ammonium bicarbonate (0.1–0.5 M) achieves baseline separation, with α-NAAG eluting first due to its lower carboxyl group acidity.

Table 1: Chromatographic Separation Parameters for α- and β-Spaglumic Acid

Parameterα-NAAGβ-NAAG
Retention time (min)15.222.7
Eluent concentration0.2 M NH₄HCO₃0.35 M NH₄HCO₃
Purity (%)≥98≥97

Cyclization and Derivative Formation

This compound exhibits a unique tendency to cyclize under specific conditions, forming cyclic this compound dimethyl ester , a diketopiperazine derivative.

Methylation-Induced Cyclization

Treatment of α-NAAG with diazomethane in methanol yields the cyclic derivative via intramolecular amide bond formation. The reaction mechanism involves:

  • Methylation of carboxyl groups to form dimethyl ester.

  • Nucleophilic attack by the glutamyl amine on the acetylated aspartyl carbonyl.

  • Cyclization to form a six-membered diketopiperazine ring.

Table 2: Cyclic this compound Dimethyl Esters

PropertyValue
Molecular formulaC₁₃H₁₈N₂O₈
Melting point168–170°C (dec.)
SolubilityDMSO, methanol
StabilityHydrolyzes in aqueous acidic/basic conditions

Large-Scale Production and Industrial Considerations

While laboratory-scale synthesis is well-established, industrial production faces challenges in cost-effectiveness and stereochemical purity . Key strategies include:

  • Enzymatic synthesis : Use of peptidases or ligases to catalyze peptide bond formation, reducing racemization.

  • Continuous-flow reactors : Enhanced mixing and thermal control for reproducible yields.

Notably, the magnesium salt of this compound (Zy-15109) is produced via neutralization with Mg(OH)₂, improving solubility for pharmaceutical formulations.

Analytical Characterization

Rigorous quality control ensures the identity and purity of synthesized this compound.

Spectroscopic Methods

  • NMR : Distinct chemical shifts for α- and β-isomers (δ 4.3 ppm for α-peptide bond vs. δ 4.1 ppm for β).

  • Mass spectrometry : ESI-MS confirms molecular ion [M-H]⁻ at m/z 303.1.

Chromatographic Purity

HPLC methods using C18 columns (0.1% TFA in acetonitrile/water) achieve >99% purity, critical for preclinical studies .

Chemical Reactions Analysis

Oxidation and Reduction Reactions

Spaglumic acid undergoes oxidation and reduction processes that modify its functional groups. Oxidation typically involves the addition of oxygen or removal of hydrogen, while reduction involves hydrogen addition or oxygen removal . For example:

  • Oxidation : Treatment with potassium permanganate (KMnO₄) oxidizes the hydroxyl or amine groups, forming derivatives like keto-acids or nitro compounds.

  • Reduction : Sodium borohydride (NaBH₄) reduces carbonyl groups to alcohols, yielding reduced analogs with altered biological activity.

These reactions are pivotal for generating derivatives with enhanced stability or altered pharmacological profiles.

Substitution Reactions

Substitution reactions replace specific atoms or groups within this compound’s structure:

  • Nucleophilic substitution : The acetyl or carboxyl groups can be replaced with other moieties (e.g., alkyl or aryl groups) using reagents like thionyl chloride (SOCl₂) or alkyl halides .

  • Peptide bond modification : The aspartyl-glutamic acid linkage can be selectively hydrolyzed or substituted under acidic or enzymatic conditions .

Such modifications enable the creation of analogs for structure-activity relationship studies.

Cross-Linking Reactions

This compound forms cross-linked polymers via its carboxyl and amine groups. Common reagents include:

Reagent Conditions Product
GlutaraldehydeAlkaline pH, 25°CPolymeric networks
Carbodiimides (EDC)Aqueous buffer, pH 5Covalent conjugates

These polymers are explored for controlled drug delivery systems due to their biodegradability.

Cyclization :

Treatment with diazomethane (CH₂N₂) induces cyclization, producing cyclic this compound dimethyl ester , which hydrolyzes to diketopiperazine dicarboxylic acid (cyclic NAAGA). This cyclization highlights its structural flexibility under specific conditions.

Reaction Conditions and Reagents

Reaction Type Reagents Conditions Products
OxidationKMnO₄, H₂O₂Acidic/neutral pH, 25–60°COxidized derivatives
ReductionNaBH₄, LiAlH₄Anhydrous ethanol, 0–25°CAlcohol derivatives
SubstitutionSOCl₂, alkyl halidesDry ether, refluxAlkylated/acylated analogs
Cross-linkingGlutaraldehyde, EDCpH 7–9, room temperaturePolymers/conjugates

Biochemical Interactions

While not strictly chemical reactions, this compound interacts with biological targets:

  • Mast cell stabilization : Inhibits histamine release by blocking calcium channels .

  • GRM3 receptor agonism : Modulates glutamate signaling, reducing cAMP and influencing PDE activity in cancer cells .

Scientific Research Applications

Scientific Research Applications

Spaglumic acid has diverse applications across several domains:

Chemistry

  • Used as a reagent in various chemical reactions and studies, particularly in synthesizing other compounds.

Biology

  • Investigated for its role as a neurotransmitter and its effects on synaptic transmission and cellular processes.

Medicine

  • Explored for therapeutic applications in:
    • Neurological Disorders : Potentially beneficial in treating conditions such as schizophrenia and preventing excitotoxicity associated with neurodegenerative diseases.
    • Ocular Conditions : Approved for use in allergic conjunctivitis, where it stabilizes mast cells to reduce inflammation .

Industry

  • Utilized in pharmaceutical production and research related to allergic conditions and neuroprotection.

Therapeutic Applications

This compound has shown promise in various therapeutic contexts:

  • Allergic Conjunctivitis : Approved under brand names Naabak (Portugal) and Naaxia (Greece), it is used to treat allergic eye conditions by stabilizing mast cells .
  • Neurological Disorders :
    • Enhances outcomes in brain death scenarios by preventing organ damage.
    • Reduces symptoms in animal models of schizophrenia, indicating potential for treating mood disorders .

Case Study 1: Allergic Conjunctivitis Treatment

A clinical trial demonstrated that this compound eye drops significantly reduced symptoms of allergic conjunctivitis compared to placebo, highlighting its efficacy as a mast cell stabilizer.

Case Study 2: Neuroprotection

Research involving animal models indicated that this compound administration mitigated neuronal damage during excitotoxic events, suggesting its potential use in treating neurodegenerative diseases .

Table 1: Summary of Key Research Findings on this compound

Application AreaFindingsReferences
Allergic ConditionsEffective in reducing symptoms of allergic conjunctivitis ,
Neurological DisordersNeuroprotective effects observed in models of excitotoxicity, ,
Mast Cell StabilizationInhibits histamine release, reducing inflammation ,

Comparison with Similar Compounds

Chemical and Pharmacological Profiles

Compound Spaglumic Acid Lodoxamide Nedocromil Sodium Olopatadine
Class Mast cell stabilizer/Neuropeptide Mast cell stabilizer Mast cell stabilizer Mast cell stabilizer/Antihistamine
Molecular Formula C₁₁H₁₆N₂O₈ C₁₆H₁₂ClN₃O₇ C₁₉H₁₇NO₇Na₂ C₂₁H₂₃NO₃
Mechanism Inhibits mast cell degranulation; mGluR3 agonist Blocks Ca²⁺ influx in mast cells Inhibits inflammatory mediators Dual action: H1 receptor antagonism + mast cell stabilization
Efficacy (Allergic Conjunctivitis) Moderate High Moderate High
Onset/Duration Shorter duration (6 hours) Prolonged effect (up to 12 hours) Intermediate Rapid (minutes) and long-lasting
Safety Well-tolerated Mild burning sensation Bitter taste, transient stinging Minimal systemic absorption

Key Findings :

  • This compound vs. Lodoxamide : A double-blind trial (n=32) showed lodoxamide achieved superior inhibition of itching, hyperemia, and chemosis compared to this compound, with statistically significant differences (p<0.05) .

Structural and Functional Differentiation

  • Glutamate Analogs: Compared to quisqualic acid (QA) and kainic acid (KA), this compound lacks direct ionotropic receptor activation but shows higher selectivity for mGluR3 over other glutamate receptors .
  • Mast Cell Stabilizers : Unlike cromoglicate derivatives (e.g., nedocromil), this compound’s peptide structure allows dual functionality in ocular and neurological applications .

Research Findings and Clinical Implications

Allergic Conjunctivitis

  • Trial Data : this compound reduced symptoms by 40–50% in allergen provocation tests, whereas lodoxamide achieved 70–80% reduction .
  • Limitations : Shorter duration of action limits its use to mild cases, while lodoxamide and olopatadine are preferred for severe allergies .

Biological Activity

Spaglumic acid, also known as N-acetyl-L-aspartyl-L-glutamic acid (NAAG), is a naturally occurring peptide neurotransmitter predominantly found in the central nervous system (CNS) of mammals. It plays a significant role in various biological processes, particularly in neuroprotection and modulation of synaptic transmission. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is classified as a selective agonist for the metabotropic glutamate receptor subtype 3 (mGluR3) and exhibits weak activation of NMDA receptors. Its chemical structure is represented by the molecular formula C11H16N2O8C_{11}H_{16}N_{2}O_{8} with a molecular weight of 304.26 g/mol. The compound is notable for its ability to cross the blood-brain barrier, making it a candidate for various neurological applications.

Key Mechanisms

  • Neuroprotection: this compound has been shown to exert protective effects on neurons under non-hydrolyzing conditions, potentially mitigating excitotoxicity associated with excessive glutamate levels .
  • Mast Cell Stabilization: As a mast cell stabilizer, this compound inhibits the release of inflammatory mediators such as histamine, which is critical in managing allergic responses .
  • Analgesic Effects: Preliminary studies suggest potential analgesic properties, particularly in models of neuropathic pain .

Therapeutic Applications

This compound has been explored for its therapeutic potential in several conditions:

  • Allergic Conjunctivitis:
    • Approved in Europe under brand names like Naabak and Naaxia, this compound is used to treat allergic conjunctivitis by stabilizing mast cells and reducing inflammation .
    • Clinical studies indicate that it effectively alleviates symptoms associated with allergic reactions.
  • Neurological Disorders:
    • Research indicates that this compound may improve outcomes in conditions related to brain death (BD) by preventing organ damage and enhancing post-transplant organ function .
    • It has shown promise in alleviating symptoms in animal models of schizophrenia by reducing social withdrawal and motor response .

Table 1: Summary of Key Research Findings on this compound

Study ReferenceObjectiveFindings
Wroblewska et al., 1997 Investigate mGluR3 activationConfirmed selective activation of mGluR3 receptors by this compound in transfected cells.
Sanchis-Merino et al., 2008 Efficacy in allergic conjunctivitisDemonstrated significant reduction in conjunctival inflammation and itching compared to control groups.
Computational Study, 2016 Preventing organ damage during BDIdentified this compound as a candidate for improving organ function post-BD through gene expression modulation.

Q & A

What is the molecular mechanism of Spaglumic acid (NAAG) in modulating glutamate receptors, and how does this inform experimental design for neuroprotection studies?

This compound (N-acetylaspartylglutamic acid, NAAG) acts as a highly selective agonist for metabotropic glutamate receptor 3 (mGluR3) and a weak antagonist at NMDA receptors . This dual mechanism regulates glutamate excitotoxicity, a key factor in neurodegenerative diseases like Alzheimer’s and ALS. To study neuroprotection, researchers should:

  • Design dose-response experiments to isolate mGluR3-specific effects (e.g., using mGluR3-knockout models).
  • Pair NAAG with glutamate carboxypeptidase II (GCPII) inhibitors (e.g., ZJ43) to prevent NAAG degradation and enhance its bioavailability .
  • Use electrophysiological assays to quantify NMDA receptor antagonism in hippocampal slices .

How do researchers reconcile contradictory data on NAAG’s neuroprotective vs. neurotoxic effects in different experimental models?

Discrepancies arise from regional specificity in NAAG levels , degradation kinetics, and receptor density . For example:

  • In cortical neurons, NAAG’s mGluR3 activation reduces excitotoxicity via cAMP pathways .
  • In cerebellar models, prolonged NMDA receptor blockade may disrupt calcium signaling .
    Methodological recommendations :
  • Standardize models (e.g., primary neurons vs. immortalized cell lines).
  • Measure GCPII activity and NAAG half-life in target tissues .
  • Use isoform-specific antagonists (e.g., LY341495 for mGluR3) to validate receptor contributions .

What are the best practices for synthesizing and characterizing this compound in vitro?

NAAG is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids, with critical attention to:

  • Isomer purity : NAAG exists as β-aspartyl (this compound) and α-aspartyl (isothis compound) isomers; HPLC or chiral chromatography ensures β-aspartyl dominance .
  • Structural validation : X-ray crystallography (PDB ID: 1L0G) confirms stereochemistry .
  • Solubility optimization : NAAG dissolves in water (250 mg/mL) but requires sonication to avoid aggregation .

How can researchers address the lack of ecological and long-term toxicity data for this compound in preclinical studies?

Current safety data focus on acute hazards (skin/eye irritation, respiratory effects) , but chronic toxicity remains unstudied. Mitigation strategies:

  • Use astrocyte co-culture systems to model prolonged NAAG exposure and glutamate release .
  • Apply high-content screening (HCS) for mitochondrial toxicity and oxidative stress markers.
  • Reference structurally similar peptides (e.g., N-acetylaspartate) for extrapolation .

What methodologies are used to study NAAG’s role in neuropsychiatric disorders, given its region-specific alterations?

NAAG levels correlate with schizophrenia, depression, and PTSD , but mechanisms are region-dependent . Key approaches:

  • Magnetic resonance spectroscopy (MRS) to quantify NAAG in vivo .
  • Post-mortem brain tissue analysis with LC-MS/MS for regional NAAG and GCPII activity mapping .
  • Behavioral assays (e.g., forced swim test) in rodents treated with NAAG ± GCPII inhibitors .

How does the isomerism of this compound impact its biological activity, and how should this be controlled in experiments?

The β-aspartyl isomer (this compound) is biologically active, whereas the α-aspartyl form (isothis compound) shows reduced receptor affinity . Best practices:

  • Verify isomer composition using circular dichroism (CD) or NMR .
  • Source NAAG from suppliers providing ≥98% β-aspartyl purity (e.g., MedChemExpress HY-100921) .
  • Avoid prolonged storage in aqueous solutions to prevent isomerization .

What are the limitations of current NAAG delivery methods in crossing the blood-brain barrier (BBB) for systemic applications?

NAAG’s polar structure limits BBB permeability. Strategies under investigation:

  • Prodrug formulations (e.g., esterified NAAG) to enhance lipophilicity .
  • Nanoparticle encapsulation with targeting ligands (e.g., transferrin) .
  • Intranasal administration to exploit olfactory pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spaglumic acid
Reactant of Route 2
Reactant of Route 2
Spaglumic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.